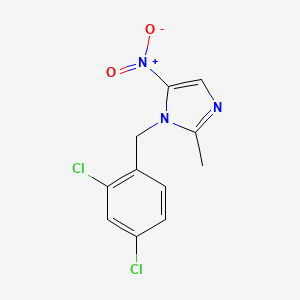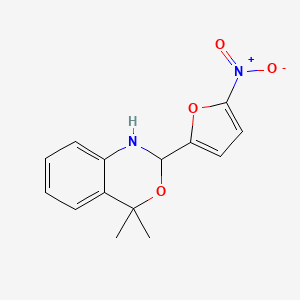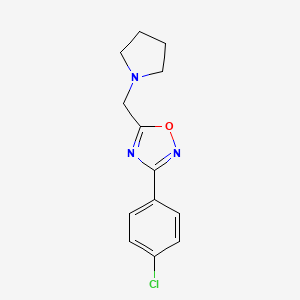
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex compounds like 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide involves multi-step reactions and precise control over reaction conditions. Compounds with similar structural frameworks have been synthesized through various methods, including single-crystal X-ray diffraction techniques and multistep reaction processes involving intermediate compounds (Akkurt et al., 2015), (Abarzadeh et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using advanced techniques like NMR, HRMS, FT-IR spectroscopy, and single-crystal X-ray diffraction. These techniques help in determining the precise arrangement of atoms and the spatial configuration, which are critical for understanding the chemical behavior of the molecule (Geng et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide often result in the formation of complex molecular structures through processes like condensation reactions, phosphorylations, and arenesulphonations. The reactivity towards various reagents and the formation of side-products in reactions involving similar compounds have been studied to understand their chemical properties and reactivity patterns (Adamiak et al., 1985).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are determined through various analytical methods. X-ray crystallography provides insights into the crystalline structure and helps in understanding the intermolecular interactions and conformational dynamics of the molecule (Yin et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are critical for understanding the behavior of such compounds under different chemical conditions. Studies involving the synthesis and characterization of related compounds provide valuable insights into their chemical properties and potential reactivity pathways (Sarhan et al., 2017).
Wissenschaftliche Forschungsanwendungen
Neuroprotective and MAO-B Inhibitory Activities
A study by Mitkov et al. (2022) explored the synthesis of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, including a compound structurally similar to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide. This compound demonstrated promising neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities, suggesting potential for further in vivo evaluations for neuroprotection and as a MAO-B inhibitor (Mitkov et al., 2022).
Antitumor Activity
Several studies have indicated the potential of compounds structurally related to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide in exhibiting antitumor activities. For instance, Hayallah et al. (2017) synthesized olomoucine analogues that showed significant inhibition activity against human breast cancer cell line MCF-7, indicating their potential as anticancer agents (Hayallah, 2017). Similarly, Sultani et al. (2017) synthesized new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides, showing antitumor activity on breast and leukemic cancer cell lines (Sultani et al., 2017).
A2B Adenosine Receptor Antagonism
Research by Baraldi et al. (2004) on 8-heterocycle-substituted xanthines, including a compound analogous to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-pyridinylmethyl)acetamide, identified these as potent and selective A2B adenosine receptor antagonists. This highlights their potential utility in the modulation of the adenosine receptor system (Baraldi et al., 2004).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-19-13-12(14(23)20(2)15(19)24)21(9-18-13)8-11(22)17-7-10-3-5-16-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKYPBLANHZKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-4-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5588837.png)


![ethyl cyano[(2-methoxy-5-methylphenyl)hydrazono]acetate](/img/structure/B5588847.png)
![1-(2-amino-2-oxoethyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5588857.png)

![2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5588876.png)
![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5588879.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5588911.png)

![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5588923.png)
![4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5588934.png)